
2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one, also known as BTD, is a synthetic organic compound that has been used in scientific research for a variety of applications. It is an analog of the naturally occurring compound pyridazinone, which is found in many plants and animals. BTD has been used in a number of studies due to its unique properties, such as its ability to form stable complexes with other molecules, its high solubility in water and its relatively low toxicity.
Applications De Recherche Scientifique
Synthesis and Mass Spectral Analysis
- The synthesis of compounds with thiophen-2-yl groups, including their mass spectral fragmentation patterns, has been studied to understand the structure of synthesized compounds better. For instance, Mohamed, Unis, and El-Hady (2006) investigated thiazole and imidazolidine derivatives, elucidating their structural aspects through mass spectrometry (Mohamed, Unis, & El-Hady, 2006).
Heterocyclic Compounds Synthesis
- Research on the preparation and identification of heterocyclic 1,2,4,5-tetrazines by Yeh et al. (1994) explored compounds with bromo and methoxy phenyl groups, contributing to the understanding of heterocyclic ring characteristics and potential applications (Yeh et al., 1994).
Antioxidant Properties and DFT Calculations
- Akbas et al. (2018) conducted a study on pyrimidine derivatives, evaluating their antioxidant properties and employing Density Functional Theory (DFT) calculations. This research contributes to the understanding of the antioxidant capabilities of compounds with similar structural features (Akbas et al., 2018).
Synthesis Involving Nitriles
- Al-Sheikh (2008) reported on the synthesis of mercapto-pyridazine and related derivatives, which highlights the versatility of thiophene compounds in synthesizing a wide range of chemical structures (Al-Sheikh, 2008).
Molecular Modeling and Antioxidant Evaluation
- The study by Althagafi (2022) on novel di-2-thienyl ketones festooned with thiazole or pyridine moiety provides insights into the antioxidant activities of these compounds, supported by molecular docking analysis. This research indicates the potential of thiophene-containing compounds as natural antioxidants (Althagafi, 2022).
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLSIKTVRFCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



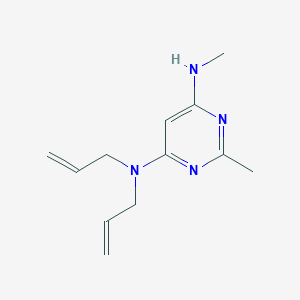
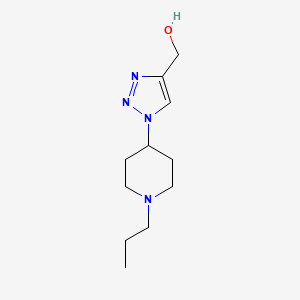
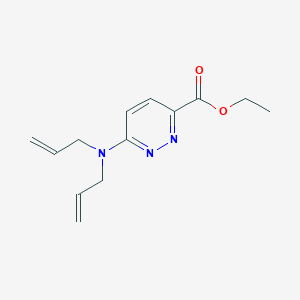


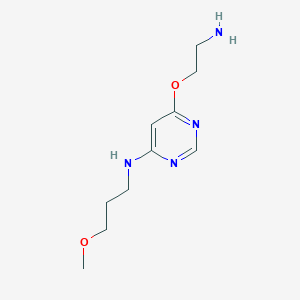

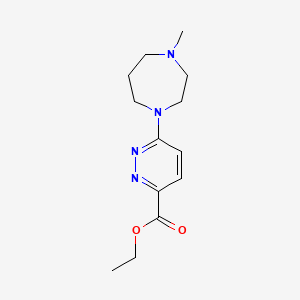
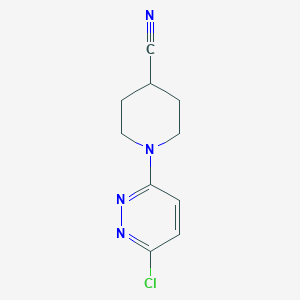
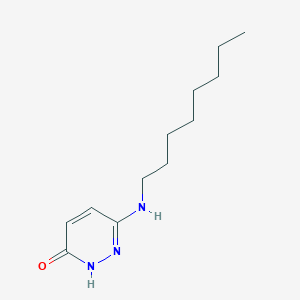
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)


![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)